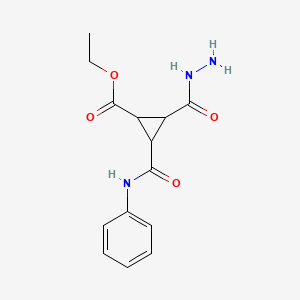
Ethyl 2-(hydrazinecarbonyl)-3-(phenylcarbamoyl)cyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(hydrazinecarbonyl)-3-(phenylcarbamoyl)cyclopropane-1-carboxylate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a cyclopropane ring substituted with an anilinocarbonyl group and a hydrazinocarbonyl group, making it a unique molecule with interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(hydrazinecarbonyl)-3-(phenylcarbamoyl)cyclopropane-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclopropanation of an appropriate precursor followed by the introduction of the anilinocarbonyl and hydrazinocarbonyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
Ethyl 2-(hydrazinecarbonyl)-3-(phenylcarbamoyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
科学研究应用
Ethyl 2-(hydrazinecarbonyl)-3-(phenylcarbamoyl)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Ethyl 2-(hydrazinecarbonyl)-3-(phenylcarbamoyl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, leading to changes in the activity of the target molecules. These interactions can modulate biological pathways and result in various physiological effects.
相似化合物的比较
Similar Compounds
Ethyl 2-oxocyclohexanecarboxylate: A similar compound with a cyclohexane ring instead of a cyclopropane ring.
α,β-Unsaturated carbonyl compounds: These compounds share the carbonyl functional group but differ in their overall structure and reactivity.
Uniqueness
Ethyl 2-(hydrazinecarbonyl)-3-(phenylcarbamoyl)cyclopropane-1-carboxylate is unique due to its combination of functional groups and the presence of a cyclopropane ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
ethyl 2-(hydrazinecarbonyl)-3-(phenylcarbamoyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-2-21-14(20)11-9(10(11)13(19)17-15)12(18)16-8-6-4-3-5-7-8/h3-7,9-11H,2,15H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIACSDETLXKIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C1C(=O)NN)C(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-bromophenyl)-2-[1-(2-ethoxypyridin-3-yl)-N-methylformamido]acetamide](/img/new.no-structure.jpg)
![2-(5-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-methylpyrimidine](/img/structure/B2401395.png)
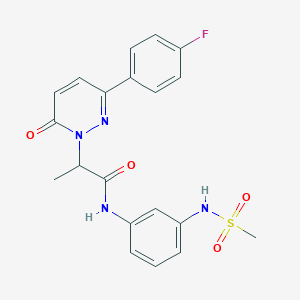
![3-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2401398.png)
![8,9-Difluorobenzo[5,6]thiepino[2,3-b]pyridin-5(10H)-one](/img/structure/B2401402.png)
![1,3-Benzodioxol-5-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2401404.png)

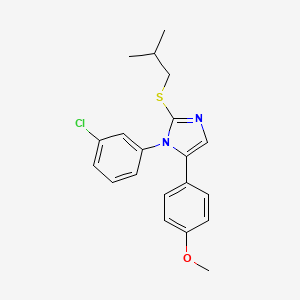

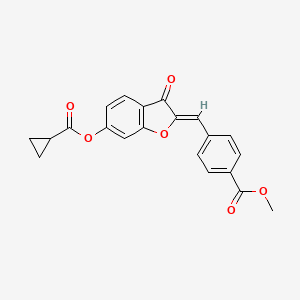
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]oxane-2-carboxamide](/img/structure/B2401412.png)
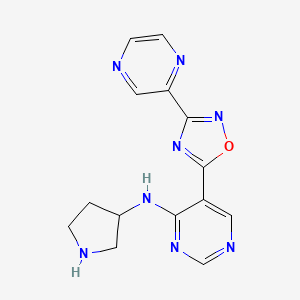
![2-Hydrazino-2-oxo-N-[4-(trifluoromethoxy)phenyl]-acetamide](/img/structure/B2401415.png)
![(2S)-N-(2-Benzoyl-4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2401416.png)
